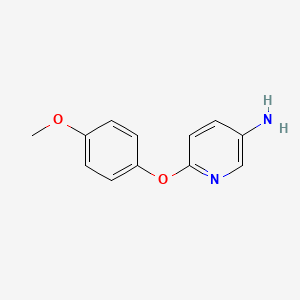

6-(4-Methoxyphenoxy)pyridin-3-amine

Vue d'ensemble

Description

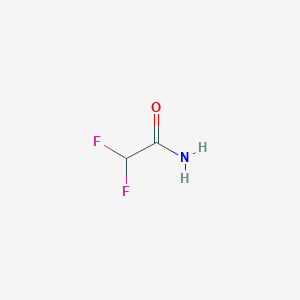

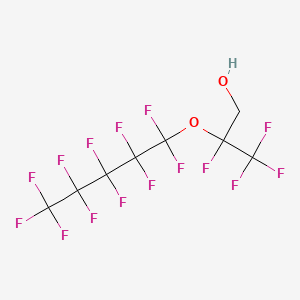

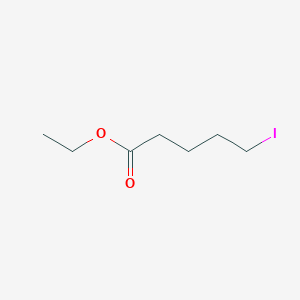

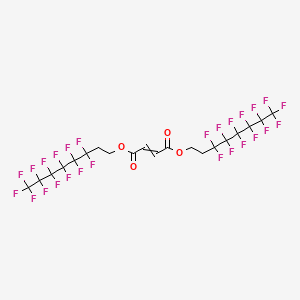

“6-(4-Methoxyphenoxy)pyridin-3-amine” is a chemical compound with the CAS Number 219865-99-31. It has a molecular weight of 216.241 and its IUPAC name is 6-(4-methoxyphenoxy)-3-pyridinamine1.

Synthesis Analysis

Unfortunately, there are no specific synthesis methods for “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results. However, pyridine derivatives can be synthesized using various methods2. For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines2.Molecular Structure Analysis

The InChI code for “6-(4-Methoxyphenoxy)pyridin-3-amine” is 1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H31. This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

There are no specific chemical reactions involving “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results.Physical And Chemical Properties Analysis

“6-(4-Methoxyphenoxy)pyridin-3-amine” is a powder at room temperature1. Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

1. Copolymerization Catalyst

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives, such as amine-bis(phenolate) chromium(III) chloride complexes, have been utilized as catalysts in copolymerization processes. They are particularly effective in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests their potential use in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).

2. Structural Characterization in Chemistry

The compound's derivatives play a significant role in the study of protonation sites and hydrogen bonding. For instance, the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts provides insights into different molecular conformations and intermolecular hydrogen bonding patterns, crucial for understanding chemical interactions and molecular design (Böck et al., 2021).

3. Synthesis of Complex Molecules

The derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine are instrumental in synthesizing complex molecular structures. For example, in reactions involving (methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, which result in the formation of aminophenylcarbene complexes. These reactions are vital in organometallic chemistry and the creation of complex chemical structures (Fischer, Heckl, & Werner, 1971).

4. Coordination Chemistry and Magnetism

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives are used in the synthesis and characterization of metal complexes, particularly in coordination chemistry. They play a crucial role in understanding the structural, electronic, and magnetic properties of these complexes. This is essential for applications in materials science, particularly in developing magnetic materials and molecular electronics (Wu et al., 2004).

5. Photophysical Studies

The compound's derivatives are significant in photophysical studies. For instance, the synthesis of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes has contributed to understanding luminescence properties in coordination compounds. This is particularly relevant in the development of new materials for optical and electronic applications (Stetsiuk et al., 2019).

6. Antifungal Research

In biological research, derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine have been investigated for their antifungal properties. The synthesis of related compounds and their evaluation against various fungi types contribute to the development of new antifungal agents. This has potential implications for agriculture and medicine (Jafar et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H302, H315, H319, and H3351. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.

Orientations Futures

There are no specific future directions or applications for “6-(4-Methoxyphenoxy)pyridin-3-amine” available in the search results. However, pyridine derivatives have been studied for their anti-tubercular activity3, suggesting potential future directions in medicinal chemistry.

Relevant Papers

The search results did not provide any specific papers related to “6-(4-Methoxyphenoxy)pyridin-3-amine”. However, there are papers on the synthesis and anti-tubercular activity of pyridine derivatives3, which might be relevant for further study.

Propriétés

IUPAC Name |

6-(4-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLNKGPHCMMHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384146 | |

| Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenoxy)pyridin-3-amine | |

CAS RN |

219865-99-3 | |

| Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)